molecular formula C11H8F3NO B2794558 3-methyl-2-(trifluoromethyl)-1H-quinolin-4-one CAS No. 1344290-15-8

3-methyl-2-(trifluoromethyl)-1H-quinolin-4-one

Cat. No. B2794558
CAS RN: 1344290-15-8
M. Wt: 227.186
InChI Key: XYUOILISZMHHHL-UHFFFAOYSA-N
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Description

“3-methyl-2-(trifluoromethyl)-1H-quinolin-4-one” is a complex organic compound that contains a quinoline backbone with a trifluoromethyl group (-CF3) and a methyl group (-CH3) attached to it . Quinolines are aromatic compounds that are often used in the synthesis of pharmaceuticals and other organic compounds .


Synthesis Analysis

While the specific synthesis pathway for “3-methyl-2-(trifluoromethyl)-1H-quinolin-4-one” is not available, the trifluoromethyl group is often introduced into organic compounds through various methods . One common method involves the treatment of carboxylic acids with sulfur tetrafluoride .


Molecular Structure Analysis

The molecular structure of “3-methyl-2-(trifluoromethyl)-1H-quinolin-4-one” would be characterized by the presence of a quinoline backbone, a trifluoromethyl group, and a methyl group . The trifluoromethyl group is a functional group that has the formula -CF3 .


Chemical Reactions Analysis

The trifluoromethyl group in “3-methyl-2-(trifluoromethyl)-1H-quinolin-4-one” can participate in various chemical reactions . Amines, like the one present in this compound, are chemical bases and can neutralize acids to form salts plus water .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-methyl-2-(trifluoromethyl)-1H-quinolin-4-one” would depend on the specific arrangement of its atoms and the presence of the trifluoromethyl and methyl groups .

Mechanism of Action

The mechanism of action of “3-methyl-2-(trifluoromethyl)-1H-quinolin-4-one” would depend on its specific use. Trifluoromethyl groups are often used in pharmaceuticals to enhance biological activity and increase chemical or metabolic stability .

Future Directions

The future directions for “3-methyl-2-(trifluoromethyl)-1H-quinolin-4-one” would depend on its specific applications. Trifluoromethyl groups are often used in the development of new pharmaceuticals and other organic compounds .

properties

IUPAC Name

3-methyl-2-(trifluoromethyl)-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3NO/c1-6-9(16)7-4-2-3-5-8(7)15-10(6)11(12,13)14/h2-5H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYUOILISZMHHHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=CC=CC=C2C1=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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